N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide
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Overview
Description
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core, substituted with ethoxyphenyl and methoxybenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.
Substitution Reactions: The ethoxyphenyl and methoxybenzamide groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids or bases to facilitate the substitution.
Coupling Reactions: The final step involves coupling the substituted chromen-4-one with the benzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Lewis acids like aluminum chloride or bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]acetamide
- N-[2-(4-ethoxyphenyl)-2-oxoethyl]propanamide
- N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide
Uniqueness
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of ethoxyphenyl and methoxybenzamide groups enhances its potential for diverse applications compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-3-30-19-10-7-16(8-11-19)23-15-22(27)21-12-9-18(14-24(21)31-23)26-25(28)17-5-4-6-20(13-17)29-2/h4-15H,3H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJIIVGHASQHNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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